molecular formula C17H11ClO6S B2798990 methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate CAS No. 895645-64-4

methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate

Cat. No.: B2798990
CAS No.: 895645-64-4
M. Wt: 378.78
InChI Key: FNZLSTYPOJWRQS-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which similar compounds participate, involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that the compound might facilitate the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

The action of “methyl 3-((4-chlorophenyl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate” is likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which similar compounds participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the sulfonyl group and the chlorophenyl substituent. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromenes with different functional groups.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-bromophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate
  • Methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate
  • Methyl 3-[(4-fluorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate

Uniqueness

Methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required. The compound’s unique structure also allows for the exploration of new chemical reactions and the development of novel derivatives with enhanced properties.

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)sulfonyl-2-oxochromene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO6S/c1-23-16(19)10-2-7-14-11(8-10)9-15(17(20)24-14)25(21,22)13-5-3-12(18)4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLSTYPOJWRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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